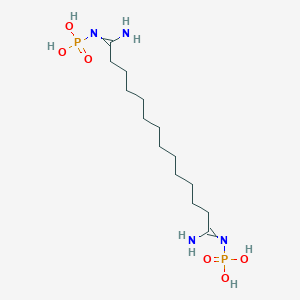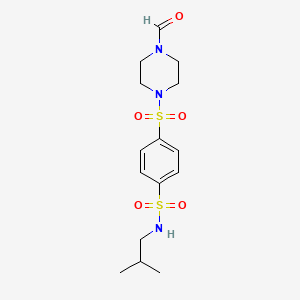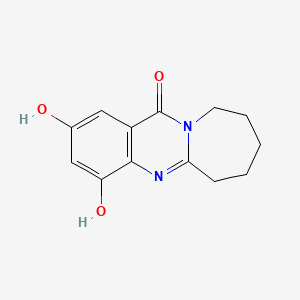
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H11F3O It features a cyclopropyl group attached to a methanol moiety, with a trifluoromethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclopropylcarbinol with a trifluoromethyl-substituted benzene derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for potential therapeutic applications due to its unique structural features.
Industry:
- Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
- (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- (1-(2-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- (1-(3-(Difluoromethyl)phenyl)cyclopropyl)methanol
Uniqueness:
- The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6,15H,4-5,7H2 |
Clave InChI |
PFNGEYYMNCLHHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)



![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
